molecular formula C17H11BrIN3O2 B11537286 5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11537286
M. Wt: 496.1 g/mol
InChI Key: QDHQUOPVBFRCEC-UFFVCSGVSA-N
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Description

5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a combination of bromine, iodine, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine-3-carbohydrazide moiety, potentially forming alcohol derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the pyridine-3-carbohydrazide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of bromine, iodine, furan, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H11BrIN3O2

Molecular Weight

496.1 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H11BrIN3O2/c18-13-7-12(8-20-9-13)17(23)22-21-10-15-5-6-16(24-15)11-1-3-14(19)4-2-11/h1-10H,(H,22,23)/b21-10+

InChI Key

QDHQUOPVBFRCEC-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)I

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)I

Origin of Product

United States

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